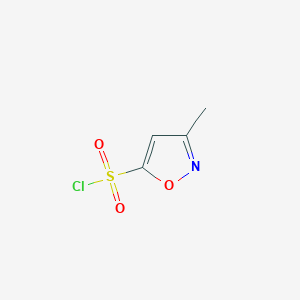
3-Methyl-1,2-oxazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,2-oxazole-5-sulfonyl chloride is a heterocyclic compound with the molecular formula C4H4ClNO3S It is a derivative of oxazole, characterized by the presence of a sulfonyl chloride group at the 5-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2-oxazole-5-sulfonyl chloride typically involves the chlorination of 3-Methyl-1,2-oxazole-5-sulfonic acid. This process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually conducted under reflux conditions to ensure complete conversion of the sulfonic acid to the sulfonyl chloride .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form sulfonic acids and reduction reactions to yield sulfinic acids.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
3-Methyl-1,2-oxazole-5-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1,2-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules .
Molecular Targets and Pathways: In biological systems, the compound can modify amino acid residues in proteins, particularly those containing nucleophilic side chains such as lysine and cysteine. This modification can alter the protein’s activity, stability, and interactions, providing insights into its function and potential therapeutic applications .
Comparison with Similar Compounds
3-Methyl-1,2-oxazole-5-sulfonic acid: The precursor to 3-Methyl-1,2-oxazole-5-sulfonyl chloride.
2-Methyl-1,2-oxazole-5-sulfonyl chloride: A structural isomer with different reactivity and applications.
4-Methyl-1,2-oxazole-5-sulfonyl chloride: Another isomer with distinct chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and a versatile tool in scientific research .
Properties
CAS No. |
1515636-24-4 |
|---|---|
Molecular Formula |
C4H4ClNO3S |
Molecular Weight |
181.60 g/mol |
IUPAC Name |
3-methyl-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C4H4ClNO3S/c1-3-2-4(9-6-3)10(5,7)8/h2H,1H3 |
InChI Key |
MYXOJYSVUCRVLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


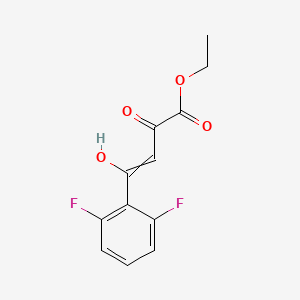
![3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid](/img/structure/B11823246.png)
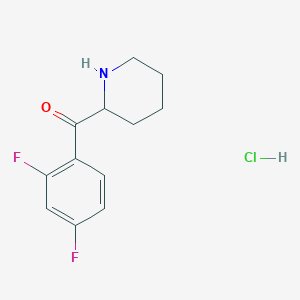
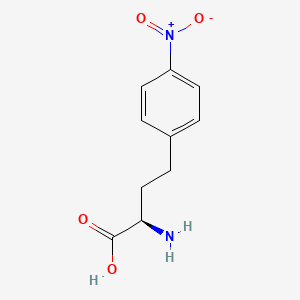

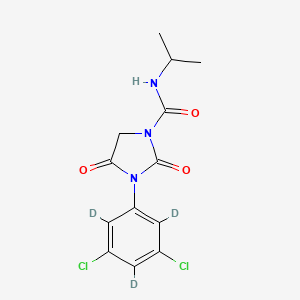


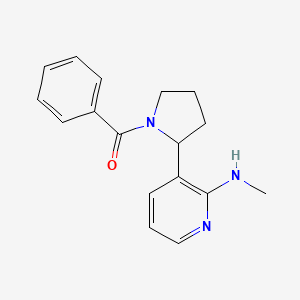
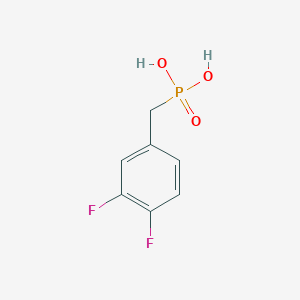
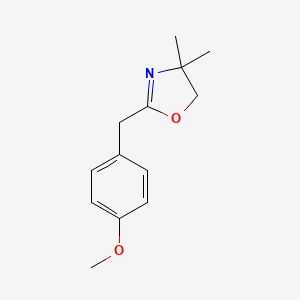

![Spiro[1-azabicyclo[2.2.2]octane-3,4'-imidazolidin]-2'-one hydrochloride](/img/structure/B11823292.png)
![Ethanone, 1-[(2S)-2,3-dihydro-2-(hydroxymethyl)-1H-indol-1-yl]-](/img/structure/B11823312.png)
